

Application Notes and Protocols: Heptanedinitrile in Polyamide Synthesis

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Compound of Interest		
Compound Name:	Heptanedinitrile	
Cat. No.:	B1346978	Get Quote

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Introduction

Heptanedinitrile, also known as pimelonitrile, is a valuable dinitrile precursor in the synthesis of specialized polyamides. Through catalytic hydrogenation, it is converted to 1,7-diaminoheptane, a key monomer for producing odd-numbered polyamides such as Polyamide 7 (PA 7) and Polyamide 7,7 (PA 7,7). These polyamides exhibit unique properties, including lower melting points, increased flexibility, and reduced moisture absorption compared to more common polyamides like PA 6 and PA 6,6. These characteristics make them attractive for applications requiring enhanced processability and performance in varying environmental conditions. This document provides detailed protocols for the synthesis of polyamides from **heptanedinitrile** and summarizes the key properties of the resulting polymers.

Data Presentation

The following tables summarize the typical properties of polyamides derived from **heptanedinitrile**. These values can vary depending on the specific synthesis conditions and the purity of the monomers.

Table 1: Thermal and Mechanical Properties of Polyamide 7 (PA 7)



Property	Value
Melting Point (Tm)	223 °C
Glass Transition Temp (Tg)	50 °C
Tensile Strength	50 - 60 MPa
Elongation at Break	200 - 300%
Water Absorption (24h)	1.5 - 2.0%

Table 2: Comparison of Properties of Various Polyamides

Polyamide Type	Monomers	Melting Point (°C)	Tensile Strength (MPa)
PA 7	7-aminoheptanoic acid	223	50 - 60
PA 6	ε-caprolactam	220	60 - 80
PA 6,6	Hexamethylenediamin e, Adipic acid	265	75 - 90
PA 7,7	1,7-diaminoheptane, Azelaic acid	210	45 - 55

Experimental Protocols

Synthesis of 1,7-Diaminoheptane from Heptanedinitrile (Pimelonitrile)

Objective: To produce 1,7-diaminoheptane via catalytic hydrogenation of heptanedinitrile.

Materials:

- Heptanedinitrile (Pimelonitrile)
- Raney Nickel or Raney Cobalt catalyst[1]



- Anhydrous ammonia (liquid)
- Hydrogen gas
- Inert solvent (e.g., dioxane or ethanol)
- High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

- Catalyst Preparation: Activate the Raney Nickel or Raney Cobalt catalyst according to standard procedures. This typically involves washing with distilled water to remove residual alkali.
- Reactor Setup: In a high-pressure autoclave, charge the heptanedinitrile and the inert solvent.
- Catalyst Addition: Add the activated Raney catalyst to the reactor under an inert atmosphere to prevent deactivation. The catalyst loading is typically 5-10% by weight of the dinitrile.
- Ammonia Addition: Introduce liquid anhydrous ammonia into the reactor. Ammonia is used to suppress the formation of secondary amines and other byproducts.
- Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any air. Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 MPa).
- Reaction: Heat the reactor to the reaction temperature (typically 100-150 °C) with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.
- Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
- Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
- Product Isolation: Filter the reaction mixture to remove the catalyst. The filtrate contains the 1,7-diaminoheptane.



 Purification: Purify the 1,7-diaminoheptane by fractional distillation under reduced pressure to obtain a high-purity product.

Synthesis of Polyamide 7,7 from 1,7-Diaminoheptane and Azelaic Acid

Objective: To synthesize Polyamide 7,7 via melt polycondensation of 1,7-diaminoheptane and azelaic acid.

Materials:

- 1,7-Diaminoheptane
- Azelaic acid
- Phosphorous acid (catalyst)
- Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

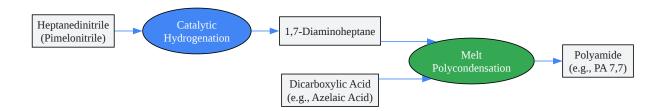
- Nylon Salt Formation: In the glass reactor, prepare an aqueous solution of the nylon salt by reacting equimolar amounts of 1,7-diaminoheptane and azelaic acid in deionized water.
- Catalyst Addition: Add a catalytic amount of phosphorous acid to the salt solution.
- Polycondensation Stage 1 (Low Temperature): Heat the reactor to approximately 180-200
 C under a slow stream of nitrogen. Water will begin to distill off.
- Polycondensation Stage 2 (High Temperature): Once the majority of the water has been removed, gradually increase the temperature to 230-250 °C while continuing to stir under a nitrogen atmosphere. The viscosity of the melt will increase as the polymerization proceeds.
- Polycondensation Stage 3 (Vacuum): Apply a vacuum to the reactor to remove the remaining water and drive the polymerization to completion. This stage is continued until the desired melt viscosity (and thus molecular weight) is achieved.



- Polymer Extrusion: Extrude the molten polyamide from the reactor into a water bath to solidify it.
- Pelletization: Pelletize the solidified polymer strands for further processing and characterization.

Visualization of Synthesis and Workflow

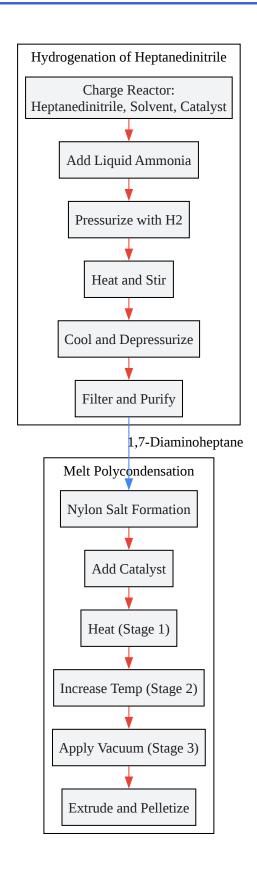
Below are diagrams illustrating the key processes in the synthesis of polyamides from **heptanedinitrile**.



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Caption: Synthesis pathway from **heptanedinitrile** to polyamide.





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References

- 1. researchgate.net [researchgate.net]
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